2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide
Beschreibung
2-(1,3-Dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide (CAS: 536731-65-4) is a heterocyclic compound featuring a 1,3-dioxoisoindoline core linked via an acetamide bridge to a 4-(3-methoxyphenyl)thiazol-2-yl group. Its molecular formula is C₂₀H₁₅N₃O₄S (MW: 393.42 g/mol), with a purity of ≥98% and storage conditions at 2–8°C . This structural framework is common in pharmacologically active molecules, particularly those targeting enzymes or receptors involved in inflammation and metabolic disorders .
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-27-13-6-4-5-12(9-13)16-11-28-20(21-16)22-17(24)10-23-18(25)14-7-2-3-8-15(14)19(23)26/h2-9,11H,10H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPPQDIVHUSKKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of WAY-271413 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
In an industrial setting, the production of WAY-271413 is scaled up using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. The final product is purified using techniques like crystallization or chromatography to ensure it meets the required purity standards .
Analyse Chemischer Reaktionen
Arten von Reaktionen
WAY-271413 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Halogene, Nukleophile und andere Substitutionsmittel.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu deoxygenierten Verbindungen führt .
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide is a complex organic molecule featuring a dioxoisoindoline ring system and a thiazole moiety. The presence of the isoindoline core suggests potential biological activity, while the thiazole ring contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry.
Potential Applications
While specific applications are not detailed in the search results, the presence of the dioxoisoindoline and thiazole moieties suggests the compound may have potential therapeutic applications. Compounds with similar structural features have demonstrated diverse biological activities.
Structural Similarities and Biological Activities
Several compounds share structural similarities with this compound:
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide Contains isoindoline and thiophene and demonstrates antioxidant activity.
- 4-(3-methoxyphenyl)-thiazole derivatives Feature a similar thiazole structure and exhibit anti-inflammatory effects.
- N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide Contains a thiazole and acetamide linkage and has anticancer properties.
The uniqueness of this compound lies in its specific combination of an isoindoline core with a methoxy-substituted phenyl-thiazole moiety, potentially enhancing its biological activity compared to derivatives lacking such structural diversity.
Other relevant compounds
Wirkmechanismus
WAY-271413 exerts its effects by inhibiting the activity of glycogen synthase kinase-3 beta. This inhibition disrupts the enzyme’s ability to phosphorylate its substrates, leading to altered cellular processes such as glycogen metabolism, cell differentiation, and apoptosis. The molecular targets and pathways involved include the Wnt signaling pathway, insulin signaling pathway, and various transcription factors .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Analogues and Their Properties
Substituent Effects on Activity
Electron-Withdrawing vs. Electron-Donating Groups :
- The bromophenyl-substituted compound 9c (IC₅₀: 0.98 µM) exhibits superior α-glucosidase inhibition compared to the methoxyphenyl-substituted coumarin analogue (IC₅₀: 1.85 µM), highlighting the enhanced potency of electron-withdrawing groups .
- The 3-methoxyphenyl group in the target compound may improve solubility due to its electron-donating methoxy group, though this could reduce target-binding affinity compared to halogens .
Core Structure Influence :
- The 1,3-dioxoisoindoline core (as in the target compound) is structurally distinct from benzimidazole-triazole (e.g., 9c ) or coumarin-based analogues. The dioxoisoindoline’s planar, aromatic system may facilitate π-π stacking with enzyme active sites, whereas benzimidazole-triazole derivatives rely on hydrogen bonding via triazole nitrogens .
Physicochemical Properties
- Biphenyl-substituted analogues (e.g., CAS: 477545-71-4) exhibit higher molecular weight (455.51 g/mol) and logP, favoring CNS targeting but complicating pharmacokinetics .
Biologische Aktivität
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. Characterized by an isoindoline core and a thiazole moiety, this compound exhibits potential therapeutic applications, particularly in the fields of oncology and neurology.
Structural Characteristics
The molecular structure of This compound can be summarized as follows:
- Molecular Formula : C20H15N3O4S
- Molecular Weight : 393.42 g/mol
- CAS Number : 536731-65-4
This compound features a dioxoisoindoline ring system known for its biological activity, alongside a thiazole ring that contributes to its pharmacological properties .
Anticancer Properties
Research has indicated that compounds with similar structural features possess significant anticancer activities. For example, derivatives of the isoindoline scaffold have been studied for their ability to inhibit 15-lipoxygenase-1, an enzyme implicated in cancer progression. The compound's unique combination of isoindoline and thiazole structures may enhance its biological activity compared to other derivatives .
A study evaluated the cytotoxic potency of various derivatives against cancer cell lines, demonstrating that the tested compounds exhibited promising results in inhibiting cell proliferation .
Anticonvulsant Activity
In addition to anticancer effects, derivatives of this compound have been investigated for their anticonvulsant properties. A series of related compounds were synthesized and tested in models of seizure activity, showing protective effects against maximal electroshock seizures (MES) and pentylenetetrazole-induced seizures . These findings suggest potential applications in treating epilepsy and other seizure disorders.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide | Contains isoindoline and thiophene | Antioxidant activity |
| 4-(3-methoxyphenyl)-thiazole derivatives | Similar thiazole structure | Anti-inflammatory effects |
| N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide | Thiazole and acetamide linkage | Anticancer properties |
The structural uniqueness of This compound lies in its specific combination of an isoindoline core with a methoxy-substituted phenyl-thiazole moiety, which may enhance its biological activity compared to other derivatives lacking such structural diversity.
Though specific mechanisms for this compound are still under investigation, similar compounds have demonstrated various modes of action:
- Inhibition of Enzymatic Activity : Compounds like those derived from isoindoline structures often act as inhibitors for enzymes involved in cancer progression.
- Neuroprotective Effects : The anticonvulsant properties suggest that these compounds may modulate neurotransmitter systems or inhibit excitatory pathways involved in seizure activity.
Case Studies and Research Findings
In one notable case study, researchers synthesized several derivatives based on the isoindoline scaffold and evaluated their biological activities. The results indicated that modifications to the thiazole moiety significantly influenced the anticancer efficacy and anticonvulsant activity observed in vitro .
Furthermore, studies assessing the binding affinity of these compounds to various biological targets have provided insights into their potential therapeutic roles. Ongoing research aims to elucidate the detailed mechanisms underlying their biological effects.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-(1,3-dioxoisoindolin-2-yl)-N-(4-(3-methoxyphenyl)thiazol-2-yl)acetamide?
Answer:
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for thiazole-acetamide coupling .
- Temperature control : Reflux conditions (e.g., glacial acetic acid at 100–110°C) improve cyclization efficiency .
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and avoid side products .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR spectroscopy : and NMR confirm regiochemistry of the thiazole and isoindolinone moieties .
- Mass spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., unreacted maleimide precursors) .
- Elemental analysis : Matches experimental vs. theoretical C/H/N/S ratios to confirm purity .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (toxicological risks noted in ).
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent degradation .
Advanced: How can multi-step synthetic routes address challenges in functionalizing the thiazole ring?
Answer:
- Protecting groups : Temporarily shield the isoindolinone carbonyl during thiazole alkylation (e.g., using tert-butoxycarbonyl (Boc)) .
- Catalysts : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce 3-methoxyphenyl groups selectively .
- Kinetic control : Optimize reaction time (<4 hours) to prevent over-oxidation of sulfur in the thiazole .
Advanced: How to resolve contradictory spectral data (e.g., NMR vs. XRD) for this compound?
Answer:
- X-ray crystallography : Resolve ambiguities in tautomeric forms (e.g., Z/E isomerism in the acetamide linker) .
- Dynamic NMR : Probe temperature-dependent shifts to identify rotamers or conformational flexibility .
- DFT calculations : Compare computed vs. experimental chemical shifts to validate assignments .
Advanced: Design an in vitro assay to evaluate its anticancer activity.
Answer:
- Cell lines : Use MCF-7 (breast) and A549 (lung) cancer cells, with HEK-293 normal cells as controls .
- Dose range : Test 1–100 µM concentrations over 48–72 hours (MTT assay for viability) .
- Mechanistic studies : Perform flow cytometry (apoptosis via Annexin V) and Western blotting (caspase-3/9 activation) .
Advanced: How to mitigate poor aqueous solubility in pharmacological assays?
Answer:
- Co-solvents : Use 10% DMSO/PBS mixtures with sonication (30 min) to stabilize suspensions .
- Nanoparticulate formulations : Encapsulate in PLGA nanoparticles (∼150 nm diameter) via emulsion-diffusion .
- Surfactants : Add 0.1% Tween-80 to enhance bioavailability in in vivo models .
Advanced: What stability studies are required under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–9, 37°C) and monitor degradation via HPLC .
- Thermal analysis : TGA/DSC to determine melting points and decomposition thresholds (>200°C typical for thiazoles) .
- Light exposure : UV-Vis spectroscopy to assess photodegradation (λ = 254 nm) .
Advanced: How to conduct structure-activity relationship (SAR) studies on the 3-methoxyphenyl substituent?
Answer:
- Analog synthesis : Replace methoxy with halogens (Cl, F) or electron-withdrawing groups (NO) .
- Docking studies : Use AutoDock Vina to predict binding to tyrosine kinase receptors (e.g., EGFR) .
- Biological testing : Compare IC values across analogs in enzyme inhibition assays .
Advanced: What scale-up challenges arise in synthesizing this compound?
Answer:
- Exothermic reactions : Use jacketed reactors with controlled cooling during maleimide ring closure .
- Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .
- Continuous flow systems : Implement microreactors to improve mixing and reduce reaction time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
